Technical Guide: Physicochemical Properties of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Technical Guide: Physicochemical Properties of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance in biological pathways.
Physicochemical Properties
The fundamental physicochemical properties of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| CAS Number | 91550-08-2 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 46-49 °C | [1] |
| Boiling Point | 293.8 ± 33.0 °C (Predicted) | [1] |
| Density | 1.075 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1] |
| SMILES | CC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C | [1] |
| InChI | InChI=1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 | [1] |
| InChIKey | NNCPMJHKYIRKSA-VIFPVBQESA-N | [1] |
Experimental Protocols
Synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
A common synthetic route to Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate involves the Grignard reaction of a Weinreb amide precursor. A detailed experimental protocol is as follows:
Step 1: Preparation of the Grignard Reagent
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To a solution of tert-butyl (S)-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (1.29 g, 4.99 mmol) in a suitable dry solvent, cool the reaction mixture to -78 °C under an inert nitrogen atmosphere.
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Slowly add methylmagnesium bromide (a Grignard reagent, 12 mL, 15 mmol) to the reaction mixture, ensuring the temperature is maintained at -78 °C.
Step 2: Reaction and Quenching
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After the addition of the Grignard reagent is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.
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Upon completion of the reaction, cool the mixture back down to -78 °C.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Step 3: Extraction and Purification
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Extract the product from the reaction mixture using ethyl acetate (EtOAc).
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Combine the organic phases and dry them over anhydrous magnesium sulfate (MgSO₄).
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Remove the solvent by concentration under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography, using an eluent such as a 1:1 mixture of ethyl acetate and hexane, to yield the final product, (S)-tert-butyl 2-acetylpyrrolidine-1-carboxylate. A typical yield for this synthesis is approximately 97%.[1]
Physicochemical Characterization Protocols
Melting Point Determination: The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
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A small amount of the finely powdered solid is packed into a thin-walled capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a heating block or an oil bath, attached to a thermometer.
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The sample is heated at a steady rate of 1-2 °C per minute.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.
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A small amount of the solid sample is placed on the crystal of an attenuated total reflectance (ATR) FT-IR spectrometer.
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A background spectrum of the empty crystal is first recorded.
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The sample spectrum is then recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
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The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. For Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, characteristic peaks would include C=O stretching from the acetyl and carbamate groups, and C-N stretching from the pyrrolidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of a molecule.
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A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).
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The solution is placed in an NMR tube.
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The NMR spectra are acquired on a spectrometer.
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The chemical shifts (δ), multiplicity, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the structure of the molecule.
Biological Context and Visualizations
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Notably, it is a precursor for jahanyne analogs, which have been shown to induce cell cycle arrest.
Synthesis Workflow
The synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate can be visualized as a multi-step process, from starting materials to the final purified product.
Caption: Workflow for the synthesis of Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate.
G0/G1 Cell Cycle Arrest Signaling Pathway
Jahanyne analogs, synthesized from intermediates like Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate, have been shown to induce cell cycle arrest at the G0/G1 phase. This process involves a complex signaling cascade that prevents the cell from progressing to the S phase of DNA replication. Key proteins in this pathway include cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors.
Caption: Simplified signaling pathway of G0/G1 cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
To assess the effect of a compound on the cell cycle, flow cytometry with propidium iodide (PI) staining is a standard method. This workflow outlines the key steps in this experimental procedure.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Conclusion
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a valuable chiral building block with well-defined physicochemical properties. Its utility in the synthesis of biologically active compounds, such as jahanyne analogs that induce cell cycle arrest, underscores its importance in drug discovery and development. The experimental protocols and workflows provided in this guide offer a practical framework for researchers working with this compound and its derivatives. Further investigation into its biological targets and mechanisms of action will continue to be an active area of research.
